molecular formula C13H13NO B1347029 4-Cyano-4-phenylcyclohexanone CAS No. 25115-74-6

4-Cyano-4-phenylcyclohexanone

Cat. No.: B1347029
CAS No.: 25115-74-6
M. Wt: 199.25 g/mol
InChI Key: GKXOABVSZWCJJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyano-4-phenylcyclohexanone can be synthesized through various synthetic routes. One common method involves the reaction of 4-phenylcyclohexanone with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-4-phenylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyano-4-phenylcyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-4-phenylcyclohexanone involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-4-phenylcyclohexanone is unique due to the presence of both a cyano group and a phenyl group attached to a cyclohexanone ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-oxo-1-phenylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXOABVSZWCJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179804
Record name 4-Oxo-1-phenylcyclohexanenitrile
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25115-74-6
Record name 4-Oxo-1-phenylcyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25115-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-1-phenylcyclohexanenitrile
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Record name 4-Oxo-1-phenylcyclohexanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-1-phenylcyclohexanenitrile
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 1, Part C, but substituting 44.7 gm. (0.174 mole) of 2-carbomethoxy-4-cyano-4-phenylcyclohexanone (prepared as in Part B, above) for the 29.8 gm. of the 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone and using 1200 ml. of the glacial acetic acid, and 600 ml. of the 10% aqueous sulfuric acid instead of the 660 ml. and the 330 ml., respectively, and finally recrystallizing the residual solid from a mixture of ethyl acetate and hexane, there is obtained 25.75 gm. (75% yield) of the desired 4-cyano-4-phenylcyclohexanone having a melting range from 112° to 115.5° C.
Quantity
0.174 mol
Type
reactant
Reaction Step One
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid methyl ester (7.71 g, 0.03 mol) was dissolved in 10 per cent strength H2SO4 and concentrated acetic acid (240 ml). The reaction mixture was stirred at 100° C. for 24 h. The course of the reaction was monitored by TLC. For working up, the mixture was diluted with water (400 ml), while cooling with ice, and extracted with ethyl acetate (3×100 ml). The organic phase was then washed thoroughly with water (6×100 ml), saturated sodium bicarbonate solution (10×100 ml) and saturated sodium chloride solution (1×100 ml). After drying with Na2SO4, the solvent was distilled off on a rotary evaporator. It was possible to isolate the desired product in a yield of 5.46 g (92%) with a melting point of 106-107° C.
Quantity
7.71 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
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Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a flask they were introduced successively under nitrogen atmosphere 179.7 g of sodium 4-cyano 4-phenyl 2-methoxy carbonyl cyclohex-1-enolate, 450 ml water, 450 ml acetic acid then 180 ml hydrochloric acid. It appears a milky suspension which is heated to reflux under stirring. After 5 hours heating the evolution of carbon dioxide has ceased and a green homogeneous solution is obtained. After reverting to room temperature this solution is carefully neutralized by adding a 5 N solution of sodium hydroxide while maintaining the inner temperature at about 20° by means of a iced water bath.
Name
sodium 4-cyano 4-phenyl 2-methoxy carbonyl cyclohex-1-enolate
Quantity
179.7 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

5-cyano-2-oxo-5-phenyl cyclohexane carboxylic acid methyl ester (16.1 g, 63 mmol) was dissolved in 10% sulphuric acid (218 mL) and conc. acetic acid (502 mL) and stirred for 21 h at 100° C. For work up the batch was carefully diluted with water (400 mL) with ice cooling, extracted with ethyl acetate (3×100 mL), the organic phase washed thoroughly with water (6×100 mL), saturated NaHCO3 solution (10×100 mL) and saturated NaCl solution (1×100 mL). After drying with Na2SO4 the solvent was distilled off in a vacuum.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
218 mL
Type
solvent
Reaction Step One
Quantity
502 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyano-4-phenylcyclohexanone
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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